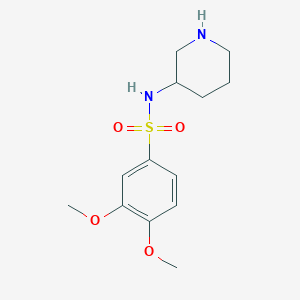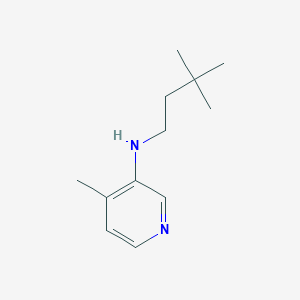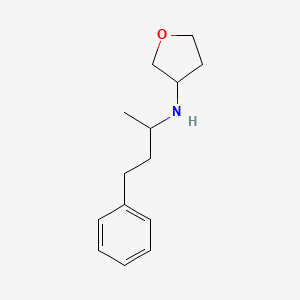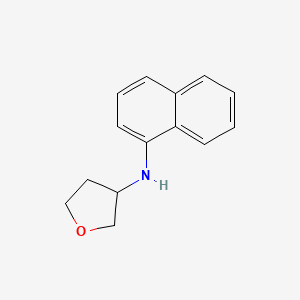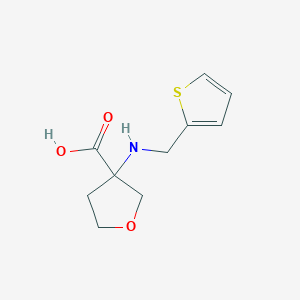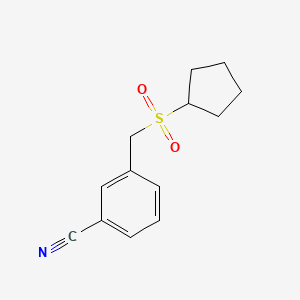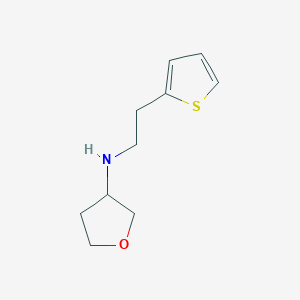
N-(2-thiophen-2-ylethyl)oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-thiophen-2-ylethyl)oxolan-3-amine, also known as TEOA, is a chemical compound that has been studied extensively for its potential applications in scientific research. TEOA is a heterocyclic compound that contains a five-membered ring of oxygen and a five-membered ring of sulfur. It has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of N-(2-thiophen-2-ylethyl)oxolan-3-amine is still being studied, but it is believed to act on multiple pathways in the body. It has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. N-(2-thiophen-2-ylethyl)oxolan-3-amine may also act on the MAPK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2-thiophen-2-ylethyl)oxolan-3-amine has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, and may be useful in the treatment of diseases associated with oxidative stress and inflammation. N-(2-thiophen-2-ylethyl)oxolan-3-amine has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-thiophen-2-ylethyl)oxolan-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. N-(2-thiophen-2-ylethyl)oxolan-3-amine also has a range of biochemical and physiological effects, making it useful for studying a variety of diseases and pathways. However, N-(2-thiophen-2-ylethyl)oxolan-3-amine also has some limitations. Its mechanism of action is still being studied, and it may have off-target effects that need to be taken into account in experiments.
Direcciones Futuras
There are several future directions for research on N-(2-thiophen-2-ylethyl)oxolan-3-amine. One area of research is the development of N-(2-thiophen-2-ylethyl)oxolan-3-amine analogs with improved potency and selectivity. Another area of research is the study of N-(2-thiophen-2-ylethyl)oxolan-3-amine in animal models of disease to further understand its potential therapeutic applications. Additionally, the mechanisms of action of N-(2-thiophen-2-ylethyl)oxolan-3-amine need to be further elucidated to fully understand its effects on the body.
Métodos De Síntesis
N-(2-thiophen-2-ylethyl)oxolan-3-amine can be synthesized through a multi-step process involving the reaction of 2-bromoethyl thiophene with 3-oxo-1,2-oxathiolane. The resulting intermediate is then reacted with ammonia to produce N-(2-thiophen-2-ylethyl)oxolan-3-amine. This synthesis method has been optimized to produce high yields of N-(2-thiophen-2-ylethyl)oxolan-3-amine with high purity.
Aplicaciones Científicas De Investigación
N-(2-thiophen-2-ylethyl)oxolan-3-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-thiophen-2-ylethyl)oxolan-3-amine has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(2-thiophen-2-ylethyl)oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-2-10(13-7-1)3-5-11-9-4-6-12-8-9/h1-2,7,9,11H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLFNVDYTXQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
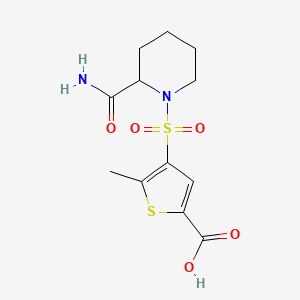

![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)
